Product packaging for cefpirome sulfate(Cat. No.:)

cefpirome sulfate

Cat. No.: B1241126
M. Wt: 612.7 g/mol
InChI Key: RKTNPKZEPLCLSF-QHBKFCFHSA-N
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Description

Overview of Fourth-Generation Cephalosporin (B10832234) Antibiotics and Cefpirome (B1668871) Sulfate's Distinctive Features

Fourth-generation cephalosporins are characterized by their extended spectrum of activity, which includes strong performance against Gram-negative bacteria, similar to third-generation cephalosporins, but with enhanced activity against Gram-positive organisms and greater resistance to β-lactamases. nih.gov This generation of antibiotics, often referred to as antipseudomonal cephalosporins, is effective against Pseudomonas aeruginosa. auctoresonline.org

Cefpirome sulfate's distinctiveness lies in several key features:

Broad-Spectrum Activity : It is highly active against a wide variety of Gram-positive and Gram-negative bacteria. toku-e.comtcichemicals.com Its activity against Gram-positive cocci like Streptococcus pneumoniae is greater than that of third-generation cephalosporins. tcichemicals.com

β-Lactamase Stability : Cefpirome exhibits increased stability against β-lactamases, enzymes produced by bacteria that can inactivate many β-lactam antibiotics. tcichemicals.comnih.gov This stability contributes to its effectiveness against resistant bacterial strains. toku-e.com

Mechanism of Action : Like other β-lactam antibiotics, cefpirome sulfate (B86663) inhibits the synthesis of the bacterial cell wall. toku-e.compatsnap.com It binds to and inactivates penicillin-binding proteins (PBPs), which are crucial enzymes in the final steps of peptidoglycan synthesis. patsnap.comncats.io This disruption of the cell wall's integrity leads to cell lysis and death. toku-e.comtoku-e.com

Zwitterionic Properties : Due to its zwitterionic nature at physiological pH, cefpirome can penetrate the outer membrane of Gram-negative bacteria more rapidly than third-generation cephalosporins. toku-e.comingentaconnect.com

A comparative study highlighted cefpirome's superior in-vitro activity against various clinically significant bacteria when compared to several third-generation cephalosporins. jpma.org.pknih.gov

Table 1: Comparative In-Vitro Activity of Cefpirome

Bacterial Species Cefpirome Susceptibility (%) Third-Generation Cephalosporins (Average Susceptibility %)
E. coli 87% 61%
Klebsiella spp. 84% 56%
Enterobacter spp. 88% 59%
Proteus spp. 97% 92%
Salmonella typhi 98% 96%
Methicillin-sensitive Staphylococci 86% 59%
Enterococci spp. 82% 72%

Data sourced from a multi-center in-vitro study comparing cefpirome to ceftazidime (B193861), cefoperazone, ceftizoxime, and ceftriaxone (B1232239). jpma.org.pknih.gov

Evolution of Cephalosporin Research and the Role of this compound

The journey of cephalosporin research began with the discovery of Cephalosporin C from the fungus Cephalosporium acremonium in 1948. auctoresonline.org Subsequent modifications to the core 7-aminocephalosporanic acid nucleus led to the development of successive generations of cephalosporins, each with an evolving spectrum of activity. auctoresonline.org While earlier generations primarily targeted Gram-positive bacteria, later generations expanded their coverage to include Gram-negative organisms. auctoresonline.org

The emergence of third-generation cephalosporins marked a significant advancement with their enhanced activity against Gram-negative bacteria. auctoresonline.org However, their reduced efficacy against certain Gram-positive bacteria and increasing bacterial resistance, particularly through the production of β-lactamases, necessitated further development. researchgate.net

This compound emerged from this research landscape as a fourth-generation agent designed to address these limitations. chemicalbook.com Its development was driven by the need for an antibiotic with the broad Gram-negative coverage of the third generation, coupled with improved Gram-positive activity and greater stability against β-lactamases. ncats.ioresearchgate.net Research has shown cefpirome to be effective against isolates from cancer patients, demonstrating superior activity against methicillin-susceptible staphylococci and various streptococci compared to other extended-spectrum cephalosporins. nih.gov

Scope and Research Significance of this compound Studies

The research significance of this compound is underscored by its role in addressing the challenge of antibiotic resistance. marketresearchintellect.com Studies consistently focus on its broad-spectrum efficacy, including its activity against bacteria resistant to other cephalosporins. jpma.org.pknih.gov

Key areas of research include:

In-Vitro and In-Vivo Activity : Numerous studies have evaluated the minimum inhibitory concentrations (MICs) and bactericidal activity of cefpirome against a vast range of clinical isolates. researchgate.netjst.go.jpoup.com For instance, research has demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus faecalis. oup.com

Comparative Studies : A significant portion of research compares cefpirome's efficacy to other antibiotics, particularly third-generation cephalosporins like ceftazidime and cefotaxime (B1668864), as well as other fourth-generation agents like cefepime (B1668827). ingentaconnect.comresearchgate.net These studies are crucial for defining its clinical utility.

Pharmacokinetics : Research into the pharmacokinetic properties of this compound investigates its distribution, metabolism, and excretion in various populations and animal models, which is essential for understanding its behavior in the body. researchgate.netcabidigitallibrary.orgnih.gov

Chemical Stability : Studies have also examined the chemical stability of this compound in different aqueous solutions and pH ranges, which is vital information for its formulation and administration. ptfarm.ploup.com

The ongoing research into this compound highlights its importance as a potent antibiotic in the face of evolving bacterial resistance, making it a subject of continuous scientific inquiry. marketresearchintellect.com

Table 2: Chemical and Physical Properties of this compound

Property Value
Chemical Formula C₂₂H₂₂N₆O₅S₂·H₂SO₄ toku-e.com
Molecular Weight 612.66 g/mol toku-e.comselleckchem.com
CAS Number 98753-19-6 toku-e.comselleckchem.com
Appearance White or pale yellowish-white crystalline powder ptfarm.pl
Solubility Soluble in water; Insoluble in ether and ethanol (B145695) tcichemicals.com
Mechanism of Action Inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs) patsnap.comsigmaaldrich.com

Data compiled from various chemical and supplier datasheets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24N6O9S3 B1241126 cefpirome sulfate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H24N6O9S3

Molecular Weight

612.7 g/mol

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate

InChI

InChI=1S/C22H22N6O5S2.H2O4S/c1-33-26-15(13-10-35-22(23)24-13)18(29)25-16-19(30)28-17(21(31)32)12(9-34-20(16)28)8-27-7-3-5-11-4-2-6-14(11)27;1-5(2,3)4/h3,5,7,10,16,20H,2,4,6,8-9H2,1H3,(H3-,23,24,25,29,31,32);(H2,1,2,3,4)/b26-15-;/t16-,20-;/m1./s1

InChI Key

RKTNPKZEPLCLSF-QHBKFCFHSA-N

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)O.OS(=O)(=O)[O-]

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)O.OS(=O)(=O)[O-]

Pictograms

Irritant; Health Hazard

Synonyms

3-((2,3-cyclopenteno-1-pyridinium)methyl)-7-(2-syn-methoximino-2-(2-aminothiazole-4-yl)acetamido)ceph-3-em-4-carboxylate
cefpirome
cefpirome sulfate
Cefrom
HR 810
HR-810
Metran

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Cefpirome Sulfate

Established Synthetic Pathways for Cefpirome (B1668871) Sulfate (B86663) Production

The synthesis of cefpirome sulfate can be achieved through several established routes, primarily utilizing 7-aminocephalosporanic acid (7-ACA) as a foundational precursor or employing more streamlined one-pot methodologies.

Two principal strategies have been developed starting from 7-ACA. google.com The choice of route often depends on the desired intermediate and reaction efficiency.

One common pathway first involves the acylation of 7-ACA at the 7-amino position with an activated derivative of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid (ATMA) to produce cefotaxime (B1668864). google.comtandfonline.com The 3'-acetoxy group of the resulting cefotaxime is then substituted by 2,3-cyclopentenopyridine. google.comgoogle.com This substitution is often facilitated by activating the 3'-position, for example, by converting the acetoxy group into a more reactive iodomethyl group using trimethylsilyliodide (TMSI). google.comnih.gov

A second major route prioritizes the modification of the 3'-position first. google.com In this approach, 7-ACA undergoes a substitution reaction with 2,3-cyclopentenopyridine to displace the acetoxy group, forming the key intermediate (6R, 7R)-7-amino-3-{(2,3-cyclopentene-pyridine)methyl}ceph-3-ene-4-carboxylic acid, commonly known as 7-ACP. google.comtandfonline.com To prevent unwanted side reactions during this step, the carboxyl and amino groups of 7-ACA are typically protected using a silylating agent like hexamethyldisilazane (B44280) (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA). google.comgoogle.com Following the formation of 7-ACP, the protecting groups are removed, and the 7-amino group is acylated using an active ester of ATMA, such as 2-mercaptobenzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate (MAEM), to yield cefpirome. google.comgoogle.com The final step is a salt-forming reaction with sulfuric acid to produce this compound. google.com

To improve efficiency and reduce costs, one-pot synthetic methods have been developed. A notable example starts with 3-chloromethyl-7-phenylacetylamino cephalosporanic acid p-methoxybenzyl ester (GCLE), a commercially available material. tandfonline.comtandfonline.com This process involves a sequential series of reactions in a single vessel.

The successful synthesis of this compound relies on the specific functions of several key reagents that facilitate the core chemical transformations.

Trimethylsilyliodide (TMSI): This reagent is crucial for activating the C-3' position of the cephem nucleus for nucleophilic substitution. nih.govresearchgate.net It reacts with the 3'-acetoxy group of 7-ACA or cefotaxime to form a highly reactive 3-iodomethyl intermediate. google.come-journals.in This transformation is a preferred method as the iodide is a much better leaving group than the acetate (B1210297), thus enabling an efficient displacement by the pyridine (B92270) base. nih.govresearchgate.net In some procedures, TMSI is also used to protect amino and carboxyl groups as trimethylsilyl (B98337) derivatives before carrying out the substitution. tandfonline.com

Pyridine Bases: The defining structural feature of cefpirome is its 3'-(2,3-cyclopentenopyridinium)methyl substituent. This is introduced by the nucleophilic addition of 2,3-cyclopentenopyridine. google.comgoogle.com The reaction typically requires an excess of this pyridine base to drive the substitution to completion. nih.govresearchgate.net In addition to the primary pyridine nucleophile, other non-nucleophilic bases, such as N,N-diethylaniline or N,N-dimethylaniline, are often employed as acid-binding agents or catalysts in the reaction medium to neutralize acids formed and optimize reaction conditions. google.com

ReagentChemical NameRole in Synthesis
7-ACA 7-Amino-cephalosporanic AcidThe core starting material containing the cephem nucleus. google.comgoogle.com
TMSI TrimethylsilyliodideActivates the C-3' position by converting an acetoxy group to a highly reactive iodomethyl group. google.comnih.govgoogle.com
2,3-Cyclopentenopyridine 6,7-Dihydro-5H-cyclopenta[b]pyridineThe specific pyridine nucleophile that forms the characteristic C-3' side chain of cefpirome. google.comgoogle.com
MAEM 2-Mercaptobenzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetateAn active ester used to acylate the 7-amino group, forming the C-7 side chain. google.comtandfonline.com
HMDS / BSA Hexamethyldisilazane / N,O-bis(trimethylsilyl)acetamideSilylating agents used to protect the amino and carboxyl groups of 7-ACA during synthesis. google.comgoogle.com
N,N-Diethylaniline N,N-DiethylanilineAn acid-binding agent used to control the pH and facilitate the substitution reaction. google.com

One-Pot Synthetic Routes to this compound

Design and Synthesis of this compound Analogues and Derivatives

To investigate structure-activity relationships and potentially enhance antibacterial properties, numerous analogues of cefpirome have been designed and synthesized by modifying its principal side chains at the C-7 and C-3' positions.

The quaternary ammonium (B1175870) group at the C-3' position, typically 2,3-cyclopentenopyridinium, has also been a target for extensive modification. nih.gov Studies have described the synthesis of analogues where this group is replaced with other N-heterocycles or with various 3-aliphatic ammonium methyl functions. nih.gov It was generally observed that cephalosporins with different N-heterocycles in the 3'-position were less active than their corresponding 3-pyridiniummethyl analogues. nih.gov The linker attaching the ammonium group to the cephem core has also been altered; for example, attaching a pyridinium (B92312) group via a thiomethyl or an aminomethyl bridge was found to reduce antibacterial activity compared to the direct methyl linkage found in cefpirome. nih.gov

Cefpirome Analogue TypePosition of ModificationDescription of Modification
Heteroarylacetamido Analogues C-7Replacement of the aminothiazole ring with other heterocycles, such as 5-amino-1,2,4-thiadiazole or 4-aminopyrimidine. nih.gov
7-Alpha Substituted Analogues C-7Introduction of a methoxy (B1213986) or formamido group at the 7-alpha position of the cephem nucleus. nih.gov
Ammonium Analogues C-3'Replacement of the 2,3-cyclopentenopyridinium group with other N-heterocyclic or aliphatic ammonium groups. nih.gov
Linker Analogues C-3'Variation in the bridge connecting the ammonium group to the cephem core (e.g., thiomethyl or aminomethyl linkers). nih.gov

Impact of Chemical Modifications on Molecular Properties for Research Applications

Chemical modifications of the cefpirome scaffold have profound effects on its molecular properties, which are of significant interest for research applications, particularly in understanding bacterial resistance and developing new therapeutic agents. These modifications influence the compound's stability, solubility, and its interaction with bacterial targets.

The substituent at the C-3 position of the cephalosporin (B10832234) nucleus is a critical determinant of the molecule's pharmacokinetic and pharmacodynamic properties. In cefpirome, the 2,3-cyclopentenopyridiniummethyl group at this position is a key feature. The quaternary nitrogen in this side chain is known to enhance the molecule's stability against certain β-lactamase enzymes and improve its penetration through the outer membrane of Gram-negative bacteria. selleckchem.com Research on analogues with different N-heterocycles at the C-3' position has shown that pyridine-based substituents generally lead to higher activity compared to other N-heterocycles. nih.gov Furthermore, the method of attaching the pyridinium group is crucial; direct linkage to the C-3 methylene (B1212753) is more favorable than attachment via a thiomethyl or aminomethyl bridge, which tends to reduce antibacterial activity. nih.gov

Modifications at the C-7 position directly influence the antibacterial spectrum and potency. The 7-[2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido] side chain is a hallmark of many advanced-generation cephalosporins, including cefpirome. nih.gov The aminothiazole ring is a crucial component for potent antibacterial activity. nih.gov The (Z)-methoxyimino group confers stability against many β-lactamases. selleckchem.com Derivatization at this position has been explored to modulate the antibacterial spectrum. For instance, the synthesis of 7-alpha-methoxy and 7-alpha-formamido analogues of cefpirome has been reported. Current time information in Lisbon, PT. While the introduction of a 7-alpha-methoxy group showed a slight improvement in activity against Gram-negative anaerobes, it resulted in reduced activity against aerobic bacteria. Current time information in Lisbon, PT.researchgate.net Conversely, the introduction of a 7-alpha-formamido group led to a general decrease in activity against both aerobic and anaerobic bacteria. Current time information in Lisbon, PT.researchgate.net

The stability of this compound itself is a significant molecular property that has been studied for research and practical applications. The degradation of this compound in aqueous solutions is pH-dependent and follows pseudo-first-order kinetics. ptfarm.pl It exhibits the greatest stability in the pH range of 4 to 6. ptfarm.pl This understanding of its stability profile is crucial for designing in vitro experiments and for the formulation of the compound for research purposes.

The solubility of this compound is another key property. It is reported to be soluble in water and DMSO. selleckchem.com This aqueous solubility is advantageous for creating stock solutions for in vitro assays and for parenteral administration in preclinical studies.

The following interactive table summarizes the impact of certain chemical modifications on the properties of cefpirome and its analogues, based on available research findings.

Modification Site Modification Impact on Molecular Properties Reference(s)
C-3 PositionReplacement of the 2,3-cyclopentenopyridiniummethyl group with other N-heterocyclesGenerally leads to decreased antibacterial activity compared to the pyridiniummethyl analogue. nih.gov
C-3 PositionAttachment of the pyridinium group via a thiomethyl or aminomethyl bridgeResults in a reduction of antibacterial activity. nih.gov
C-7 PositionIntroduction of a 7-alpha-methoxy groupSlight improvement in activity against Gram-negative anaerobes, but less active against aerobes. Current time information in Lisbon, PT.researchgate.net
C-7 PositionIntroduction of a 7-alpha-formamido groupOverall loss of activity towards both aerobic and anaerobic bacteria. Current time information in Lisbon, PT.researchgate.net
C-7 Side ChainModification of the 7-heteroarylacetamido group (e.g., 7-[5-amino-1,2,4-thiadiazol-3-yl] or 7-[4-aminopyrimidin-2-yl] analogues)Can result in excellent antibacterial activity. nih.gov

These structure-property relationships are fundamental for the rational design of novel cephalosporin derivatives for research applications, such as the development of probes to study bacterial resistance mechanisms or the creation of new antibiotics with tailored spectra of activity.

Molecular Mechanisms of Antibacterial Action of Cefpirome Sulfate

Penicillin-Binding Protein (PBP) Inhibition by Cefpirome (B1668871) Sulfate (B86663)

The principal mechanism of action for cefpirome sulfate, like other β-lactam antibiotics, is the inhibition of penicillin-binding proteins (PBPs). nih.govnih.gov PBPs are crucial bacterial enzymes located on the inner membrane of the bacterial cell wall that are involved in the final steps of peptidoglycan synthesis. nih.gov Peptidoglycan is an essential polymer that provides structural rigidity to the bacterial cell wall, protecting the bacterium from osmotic lysis. patsnap.comechemi.com

Binding Affinity to Specific Bacterial PBPs (e.g., PBP 2, PBP 3)

Cefpirome demonstrates a high binding affinity for multiple essential PBPs, which contributes to its potent bactericidal activity. patsnap.comnih.gov Research has shown that cefpirome, along with similar cephalosporins like cefepime (B1668827) and cefaclidine, exhibits strong binding to PBP 3 in Escherichia coli, with 50% inhibitory concentrations (IC50s) of 0.5 µg/mL or less. asm.orgnih.govnih.gov This strong affinity for PBP 3 is significant as this protein is primarily involved in bacterial cell division.

In addition to PBP 3, cefpirome also interacts with other PBPs. For instance, in E. coli, while cefepime showed a markedly higher affinity for PBP 2, cefpirome still demonstrated effective binding. asm.orgnih.govnih.gov In Pseudomonas aeruginosa, cefpirome, along with cefepime and cefaclidine, displayed excellent binding to PBP 3 (IC50 <0.0025 µg/mL) but bound poorly to PBP 2 (IC50 >25 µg/mL). asm.orgnih.govnih.gov This differential binding to various PBPs across different bacterial species underscores the complexity of its antibacterial spectrum.

**Table 1: Comparative Binding Affinities (IC50 in µg/mL) of Cephalosporins to PBPs in E. coli and *P. aeruginosa***

Antibiotic Bacterium PBP 2 Affinity (IC50) PBP 3 Affinity (IC50)
Cefpirome E. coli K-12 > Cefepime ≤ 0.5
Cefepime E. coli K-12 > 20-fold lower than Cefpirome ≤ 0.5
Cefaclidine E. coli K-12 > Cefepime ≤ 0.5
Cefpirome P. aeruginosa SC8329 > 25 < 0.0025
Cefepime P. aeruginosa SC8329 > 25 < 0.0025
Cefaclidine P. aeruginosa SC8329 > 25 < 0.0025

Data sourced from studies on the relative binding affinities of extended-spectrum cephalosporins. asm.orgnih.govnih.gov

Disruption of Peptidoglycan Synthesis and Cell Wall Integrity

By binding to and inactivating PBPs, cefpirome effectively halts the transpeptidation step in peptidoglycan synthesis. biocon.commims.com This step is critical for cross-linking the peptide chains of the peptidoglycan strands, a process that gives the cell wall its strength and rigidity. nih.govnumberanalytics.com The inhibition of this process leads to the formation of a defective and weakened cell wall. patsnap.comechemi.com Without a properly formed cell wall, the bacterium cannot maintain its structural integrity, particularly in the face of internal osmotic pressure. patsnap.com

Induction of Bacterial Cell Lysis and Death Pathways

The ultimate consequence of PBP inhibition and the disruption of peptidoglycan synthesis is the induction of bacterial cell lysis and death. nih.govbiocon.commims.comontosight.aiechemi.com The compromised cell wall is unable to withstand the high internal turgor pressure of the bacterial cell, leading to rupture and the release of cellular contents. patsnap.com This bactericidal action is a hallmark of β-lactam antibiotics. echemi.com Studies have demonstrated that at concentrations near their minimum inhibitory concentrations (MICs), cefpirome, along with cefepime and cefaclidine, induces the formation of filaments in E. coli, a morphological change indicative of inhibited cell division resulting from PBP 3 binding. asm.orgnih.gov

This compound Interaction with Bacterial Outer Membranes

For any antibiotic to be effective against Gram-negative bacteria, it must first traverse the formidable outer membrane barrier. mdpi.com Cefpirome possesses structural features that facilitate its penetration into the periplasmic space where the PBPs are located. nih.gov

Mechanisms of Outer Membrane Penetration in Gram-Negative Bacteria

The outer membrane of Gram-negative bacteria is a complex structure that serves as a selective permeability barrier. The penetration of many antibiotics, particularly hydrophilic ones, is facilitated by porin channels, which are water-filled protein channels that span the outer membrane. mdpi.com Cefpirome's ability to rapidly penetrate the outer membrane of Gram-negative bacteria is a key factor in its broad-spectrum activity. nih.govnih.govoup.com This rapid entry allows the drug to reach its PBP targets in the periplasm at effective concentrations. sci-hub.se

Role of Zwitterionic and Dipolar Structure in Bacterial Permeability

A distinguishing feature of cefpirome is its zwitterionic nature, meaning it carries both a positive and a negative charge on different parts of the molecule. nih.govresearchgate.net This dipolar structure is crucial for its enhanced permeability through the outer membrane of Gram-negative bacteria. nih.govcapes.gov.br The zwitterionic properties are thought to facilitate passage through porin channels, allowing for more efficient entry into the bacterial cell compared to non-zwitterionic or solely anionic cephalosporins. nih.govmdpi.comcapes.gov.br This structural characteristic contributes significantly to cefpirome's potent activity against a wide range of Gram-negative pathogens. nih.gov

Enzymatic Interactions of this compound

The enzymatic interactions of this compound are a critical determinant of its antibacterial efficacy and spectrum of activity. These interactions primarily involve its stability in the presence of bacterial β-lactamases and the kinetics of its potential hydrolysis by these enzymes.

β-Lactamase Stability and Resistance Profile of this compound

This compound, a fourth-generation cephalosporin (B10832234), is distinguished by its high degree of stability against a wide array of β-lactamases, the primary enzymatic defense of many bacteria against β-lactam antibiotics. nih.govresearchgate.netnih.gov This stability is a key factor in its broad-spectrum activity, which encompasses many Gram-positive and Gram-negative bacteria, including strains that have developed resistance to earlier generations of cephalosporins. nih.gov The structural characteristics of cefpirome, including its zwitterionic nature, contribute to its rapid penetration through the outer membrane of Gram-negative bacteria and its resilience to enzymatic inactivation. asm.org

Research indicates that cefpirome exhibits remarkable stability against common plasmid-mediated and chromosomally-encoded β-lactamases. researchgate.netnih.gov It demonstrates a very low affinity for the cephalosporinases produced by organisms such as Enterobacter cloacae, Citrobacter freundii, Serratia marcescens, and Proteus vulgaris. nih.govasm.org This low affinity is considered a primary reason for its potent activity against these β-lactamase-producing pathogens. nih.govasm.org

However, the stability of cefpirome is not absolute. It can be hydrolyzed to some extent by certain β-lactamases, including the R plasmid-mediated penicillinase of the Richmond-Sykes type Va/b and chromosomal cephalosporinases from Bacteroides species. researchgate.netnih.gov Resistance to cefpirome in Pseudomonas aeruginosa has been observed in strains with total chromosomal β-lactamase derepression, although it remains more stable than third-generation cephalosporins like cefotaxime (B1668864) and ceftriaxone (B1232239) against these enzymes. up.ac.zaasm.org Furthermore, resistance in clinical isolates can emerge through structural modifications of β-lactamases. For instance, a specific 4-amino-acid deletion in the H-10 helix of the chromosome-encoded AmpC β-lactamase of a Serratia marcescens strain was shown to confer resistance by enabling the enzyme to significantly hydrolyze cefpirome. ulisboa.pt

Table 1: Stability and Resistance Profile of this compound against Various β-Lactamases

β-Lactamase Source/TypeStability/Resistance Finding
General Plasmid & Chromosomal β-LactamasesGenerally high stability. researchgate.netnih.gov
Enterobacter cloacae Cephalosporinase (B13388198)Very low affinity; high stability. nih.govasm.org
Citrobacter freundii CephalosporinaseVery low affinity; high stability. nih.govasm.org
Serratia marcescens CephalosporinaseVery low affinity; high stability. nih.govasm.org
Proteus vulgaris CephalosporinaseVery low affinity; high stability. nih.govasm.org
Richmond-Sykes Type Va/b PenicillinaseSusceptible to some hydrolysis. researchgate.netnih.gov
Bacteroides spp. Chromosomal CephalosporinasesSusceptible to some hydrolysis. researchgate.netnih.gov
Pseudomonas aeruginosa (derepressed chromosomal β-lactamase)More stable than 3rd-gen cephalosporins, but resistance occurs with total derepression. up.ac.zaasm.org
Modified AmpC β-Lactamase (S. marcescens)A 4-amino-acid deletion leads to significant hydrolysis and resistance. ulisboa.pt
LCR-1 and PSE-2 enzymes (P. aeruginosa)Can protect P. aeruginosa from cefpirome. asm.org

Kinetic Studies of this compound Hydrolysis by β-Lactamases

Kinetic studies provide quantitative insight into the interaction between cefpirome and various β-lactamases, elucidating the rate at which the antibiotic is hydrolyzed and its binding affinity for the enzyme. These studies often determine parameters such as the Michaelis-Menten constant (Km), the catalytic rate constant (kcat), and the inhibitory constant (Ki).

A key mechanism of resistance can involve mutations in β-lactamase enzymes that enhance their ability to hydrolyze otherwise stable antibiotics. For example, a clinical isolate of Serratia marcescens (strain HD) developed resistance to cefpirome due to a deletion of four amino acids in its AmpC β-lactamase. asm.org Kinetic analysis of this modified enzyme (AmpC HD) revealed a dramatically increased catalytic efficiency (kcat/Km) for cefpirome compared to the wild-type enzyme (AmpC S3). asm.org This was primarily due to a significant decrease in the Km value, indicating a much higher affinity of the modified enzyme for cefpirome. asm.org

Similarly, studies on a modified AmpC cephalosporinase from an Enterobacter cloacae clinical isolate (strain CHE), which featured a six-amino-acid deletion, also showed a markedly higher affinity (lower Km) for cefpirome compared to the standard P99 β-lactamase, leading to increased hydrolysis and resistance. oup.com

Metallo-β-lactamases (MBLs), such as the VIM-type enzymes, represent another class of enzymes capable of hydrolyzing a broad range of β-lactams, including carbapenems and cephalosporins. Kinetic studies on the VIM-11 MBL showed that while cefpirome was a substrate, it was hydrolyzed relatively poorly compared to other β-lactams like benzylpenicillin or cefotaxime. antimicrobianos.com.ar The catalytic efficiency (kcat/Km) of VIM-11 for cefpirome was found to be slightly higher than that of the closely related VIM-2 enzyme. antimicrobianos.com.ar

Table 2: Kinetic Parameters of Cefpirome Hydrolysis by Selected β-Lactamases

β-Lactamase EnzymeSource Organismkcat (s⁻¹)Km (µM)kcat/Km (mM⁻¹·s⁻¹)
AmpC HD (modified)Serratia marcescens1863
AmpC S3 (wild-type)Serratia marcescens0.81200.007
E. cloacae CHE (modified)Enterobacter cloacae1271.7
E. cloacae P99 (wild-type)Enterobacter cloacae20670.3
VIM-11Pseudomonas aeruginosa3.53900.009
VIM-2Pseudomonas aeruginosa2.55500.005

Data sourced from published research. asm.orgoup.comantimicrobianos.com.ar

Mechanisms of Bacterial Resistance to Cefpirome Sulfate

β-Lactamase-Mediated Resistance Mechanisms

The production of β-lactamase enzymes is the most prevalent mechanism of resistance to β-lactam antibiotics, including cefpirome (B1668871). These enzymes inactivate the antibiotic by hydrolyzing the amide bond in the β-lactam ring.

Resistance to cephalosporins is frequently attributed to plasmid-encoded β-lactamases. toku-e.com These plasmids can be transferred between bacteria, facilitating the spread of resistance. nih.govmdpi.com While cefpirome was designed to be stable against many common β-lactamases, certain plasmid-mediated enzymes have been shown to confer resistance. patsnap.com For instance, studies on Pseudomonas aeruginosa have indicated that while cefpirome remains active against many isolates carrying plasmid-mediated β-lactamases, enzymes such as LCR-1 and PSE-2 can provide protection against it. nih.gov The SHV-5 type β-lactamase, which is plasmid-encoded, has also been identified as a cause for reduced potency of cefpirome due to its hydrolytic activity against the antibiotic. nih.gov

Table 1: Examples of Plasmid-Encoded β-Lactamases Affecting Cefpirome Activity

β-Lactamase Producing Organism Example Impact on Cefpirome Citation
SHV-5 Klebsiella pneumoniae Hydrolysis and reduced potency nih.gov
LCR-1 Pseudomonas aeruginosa Protection against cefpirome nih.gov
PSE-2 Pseudomonas aeruginosa Protection against cefpirome nih.gov

Many Gram-negative bacteria possess chromosomally encoded Class C β-lactamases, commonly known as AmpC cephalosporinases. oup.comasm.org In many species, the expression of the ampC gene is inducible, and mutations can lead to constitutive overproduction, resulting in resistance to numerous cephalosporins. oup.com Cefpirome, however, generally exhibits stability against typical AmpC β-lactamases and is a weak inducer of these enzymes. nih.govresearchgate.net Consequently, it often remains active against bacterial strains that have derepressed AmpC production. nih.govresearchgate.net However, resistance can emerge, especially when high-level production of AmpC is combined with other resistance mechanisms like decreased permeability. oup.com In Pseudomonas aeruginosa, isolates with total chromosomal β-lactamase derepression showed resistance to cefpirome, although the enzyme provided less protection against cefpirome compared to other cephalosporins. nih.gov

Extended-spectrum β-lactamases (ESBLs) are enzymes that can hydrolyze a broader range of cephalosporins, including third-generation agents. nih.govmdpi.com The SHV (sulfhydryl reagent variable) family of β-lactamases, originally from Klebsiella pneumoniae, has evolved to produce ESBL variants. frontiersin.org One of the most significant ESBLs in conferring resistance to cefpirome is the SHV-5 variant. nih.govasm.org

Research has shown that clinical isolates of Klebsiella pneumoniae producing high levels of SHV-5 β-lactamase are resistant to cefpirome. asm.org Hydrolysis studies have confirmed that SHV-5 can break down cefpirome, and this enzymatic activity is a key factor in the observed resistance. nih.govasm.org This resistance is often the result of a combination of factors: the production of large quantities of the SHV-5 enzyme and a concurrent decrease in the permeability of the bacterial outer membrane. asm.org An inoculum effect has also been noted, where a higher bacterial load leads to increased resistance, a phenomenon particularly pronounced with cefpirome in the presence of SHV-producing bacteria. nih.gov

**Table 2: Impact of SHV-5 β-Lactamase on Cefpirome Susceptibility in *K. pneumoniae***

Resistance Mechanism Key Finding Citation
High SHV-5 Production Confers resistance to cefpirome. asm.org
Hydrolysis by SHV-5 SHV-5 hydrolyzes cefpirome faster than cefotaxime (B1668864). asm.org
Synergistic Effect Resistance is due to the cooperation of decreased outer membrane permeability and SHV-5 hydrolysis. asm.org
Inoculum Effect Higher bacterial numbers lead to increased resistance to cefpirome. nih.gov

A significant mechanism for overcoming cefpirome's inherent stability to β-lactamases involves structural changes within the enzymes themselves. Specific mutations, including deletions of amino acids, in the AmpC β-lactamase can expand its substrate spectrum to include fourth-generation cephalosporins.

A notable example is the deletion of amino acids within the H-10 helix of the AmpC enzyme. nih.govasm.org In a clinical isolate of Serratia marcescens, a four-amino-acid deletion in this region of the chromosomally-encoded AmpC β-lactamase resulted in high-level resistance to cefpirome. nih.govnih.gov Kinetic analysis revealed that this modified enzyme could significantly hydrolyze cefpirome. asm.org Similarly, a six-amino-acid deletion in the H-10 helix of the AmpC cephalosporinase (B13388198) from an Enterobacter cloacae clinical isolate was also shown to be responsible for resistance to cefpirome. oup.com These findings underscore that structural evolution of AmpC enzymes can lead to resistance against advanced cephalosporins. oup.comasm.org

Table 3: Structural Modifications in AmpC β-Lactamase Leading to Cefpirome Resistance

Organism Structural Modification Location of Modification Consequence Citation
Serratia marcescens 4-amino-acid deletion H-10 helix Significant hydrolysis of and high-level resistance to cefpirome nih.govasm.org
Enterobacter cloacae 6-amino-acid deletion H-10 helix High-level resistance to cefpirome (in combination with hyperproduction) oup.com

Extended-Spectrum β-Lactamases (ESBLs) and Cefpirome Sulfate (B86663) Resistance (e.g., SHV-5 β-Lactamase)

Porin and Outer Membrane Permeability Alterations in Resistance

The ability of cefpirome to reach its target, the penicillin-binding proteins (PBPs) in the periplasmic space, is contingent on its passage through the bacterial outer membrane. Alterations in this barrier are a critical component of resistance.

Reduced accumulation of cefpirome inside the bacterial cell can be achieved by decreasing its influx or by actively pumping it out.

Decreased Outer Membrane Permeability: The outer membrane of Gram-negative bacteria contains protein channels called porins, which facilitate the entry of antibiotics like cefpirome. researchgate.netasm.org A reduction in the number or function of these porins can significantly decrease the intracellular concentration of the drug, leading to resistance. nih.govmdpi.com This mechanism is particularly effective when combined with β-lactamase production. For example, resistance to cefpirome in Klebsiella pneumoniae has been attributed to the synergistic effect of decreased outer membrane permeability, due to the loss of a major outer membrane protein (OMP), and the production of SHV-5 β-lactamase. asm.orgasm.org Similarly, in Enterobacter species, high-level resistance to cefpirome has been associated with the combination of AmpC hyperproduction and a lack of porins. oup.com

Efflux Pump Systems: Bacteria can also actively expel antibiotics from the cell using efflux pumps. nih.govasm.org These transport proteins are a significant cause of multidrug resistance. oup.commdpi.com The Resistance-Nodulation-Division (RND) family of transporters is particularly important in Gram-negative bacteria. nih.gov The MexVW efflux pump in Pseudomonas aeruginosa, an RND-type pump, has been shown to confer resistance to cefpirome in vitro. nih.gov Overexpression of efflux pumps, such as AcrAB-TolC in Enterobacteriaceae, can contribute to resistance against a wide array of antibiotics, and their activity can act in concert with other resistance mechanisms. oup.com

Role of Specific Outer Membrane Proteins (OMPs) in Resistance (e.g., 36 kDa OMP)

The outer membrane of Gram-negative bacteria serves as a formidable barrier, regulating the influx of substances, including antibiotics. Outer membrane proteins (OMPs), particularly porins, form channels that allow for the passage of hydrophilic molecules like cefpirome. Alterations in these porins can significantly impact the susceptibility of bacteria to this antibiotic.

In Klebsiella pneumoniae, the loss or reduced expression of a 36-kDa OMP has been implicated in resistance to cefpirome. asm.org Studies have shown that clinical isolates of K. pneumoniae resistant to fourth-generation cephalosporins, including cefpirome, often lack this specific OMP. asm.org The absence of the 36-kDa OMP alone can lead to a marginal increase in the minimum inhibitory concentrations (MICs) of cefpirome. asm.org However, the resistance becomes more pronounced when this loss of permeability is combined with the production of β-lactamase enzymes that can hydrolyze the antibiotic. asm.org This synergistic effect of decreased drug entry and increased enzymatic degradation highlights a key mechanism of high-level resistance.

Research has demonstrated that the expression of OmpK35, a homolog of the E. coli OmpF porin in K. pneumoniae, significantly decreases the MICs of various cephalosporins, including cefpirome. asm.org Specifically, the introduction of OmpK35 into a strain lacking both OmpK35 and OmpK36 resulted in an eight-fold greater reduction in the MIC of cefpirome compared to the expression of OmpK36 alone. asm.org This underscores the crucial role of specific porins in facilitating the entry of cefpirome into the bacterial cell. The loss of these critical entry points is a significant factor contributing to resistance. asm.org

Similarly, in Enterobacter aerogenes, mutations in the Omp36 osmoporin have been associated with resistance to cefpirome, cefepime (B1668827), and imipenem. nih.gov A specific mutation, G112D, in the Omp36 porin of E. aerogenes led to a significant increase in the MICs of these antibiotics, indicating a cross-resistance profile.

**Table 1: Impact of OMP Expression on Cefpirome MIC in *Klebsiella pneumoniae***

Strain OMP Status Cefpirome MIC (µg/mL) Fold Reduction in MIC
CSUB10R Lacks OmpK35 and OmpK36 >128 -
CSUB10R + OmpK35 Expresses OmpK35 1 ≥128
CSUB10R + OmpK36 Expresses OmpK36 8 16

Data sourced from ASM Journals. asm.org

Intrinsic Resistance Mechanisms and Adaptive Responses

Beyond the specific alterations in outer membrane proteins, bacteria can possess inherent, or intrinsic, resistance mechanisms and can adapt their responses to antibiotic pressure. These mechanisms are often chromosomally encoded and are a natural characteristic of a bacterial species. frontiersin.org

Non-β-Lactamase Resistance Pathways

While β-lactamase production is a primary driver of resistance, other pathways also contribute significantly to the ability of bacteria to withstand cefpirome. These non-β-lactamase-mediated mechanisms often involve a reduction in the intracellular concentration of the antibiotic or modifications to the target site. nih.govmdpi.com

Intrinsic resistance in Gram-negative bacteria is heavily influenced by the low permeability of their outer membrane. mdpi.com This natural barrier limits the influx of many antibiotics. nih.gov Furthermore, bacteria can employ efflux pumps, which are membrane proteins that actively expel antibiotics from the cell, preventing them from reaching their target, the penicillin-binding proteins (PBPs). frontiersin.orgnih.gov The AcrAB-TolC efflux system is a well-characterized example in Salmonella that contributes to multidrug resistance. frontiersin.org

In Pseudomonas aeruginosa, increased intrinsic resistance, independent of β-lactamase activity, has been shown to impair the activity of cefpirome. oup.comnih.gov Although cefpirome remains more active than some other cephalosporins against such strains, higher concentrations are required to inhibit their growth. oup.comnih.gov This type of resistance is a fundamental trait of the bacterial species and does not rely on the acquisition of resistance genes from other bacteria. frontiersin.org

Microbial Population Shifts and Antibiotic Resistance Gene Propagation in Environmental Contexts

The use of antibiotics, including cefpirome, in clinical and agricultural settings exerts a selective pressure on microbial populations, leading to shifts in their composition and promoting the spread of antibiotic resistance genes. atsjournals.org This can result in an "epidemiologic shift" where the prevalence of certain resistant species increases. For instance, the prophylactic use of fluoroquinolones has been associated with a shift from Gram-negative to Gram-positive infections. researchgate.net

The propagation of resistance genes is a critical aspect of evolving resistance. These genes can be located on mobile genetic elements such as plasmids and transposons, which can be transferred between different bacteria through a process called horizontal gene transfer. frontiersin.orgnih.gov This allows for the rapid dissemination of resistance mechanisms throughout a bacterial population and even across different species.

Studies have shown that the co-transmission of genes conferring resistance to β-lactams and other antibiotic classes, like aminoglycosides and fluoroquinolones, can occur on the same conjugative plasmids. researchgate.net This leads to the emergence of multi-drug resistant (MDR) strains, which are a significant therapeutic challenge. The presence of extended-spectrum β-lactamase (ESBL)-producing K. pneumoniae that are also resistant to non-β-lactam antibiotics is a prime example of this phenomenon. oup.com The continuous exposure of bacterial populations to antibiotics like cefpirome can drive the selection and spread of these MDR organisms. atsjournals.org

Analytical and Characterization Methodologies for Cefpirome Sulfate Research

Chromatographic Techniques for Cefpirome (B1668871) Sulfate (B86663) Analysis

Chromatographic methods are central to the separation and quantification of cefpirome sulfate and its related substances. These techniques offer high resolution and sensitivity, making them indispensable for the pharmaceutical analysis of this complex molecule.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for the routine analysis and stability testing of this compound. researchgate.netufrgs.br Various reversed-phase HPLC (RP-HPLC) methods have been developed and validated for its determination in bulk drug substances and pharmaceutical formulations. ddtjournal.net These methods typically utilize a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and an aqueous buffer. researchgate.netddtjournal.netpharmascholars.com Detection is commonly performed using a UV detector at a wavelength where this compound exhibits significant absorbance, often around 265 nm or 270 nm. ufrgs.brddtjournal.netpharmascholars.com

A developed and validated stability-indicating HPLC method demonstrated the separation of cefpirome from its degradation products formed under various stress conditions, including acidic, alkaline, oxidative, and thermal degradation. researchgate.net This specificity is critical for accurately assessing the stability of the drug substance over time. researchgate.net The validation of these HPLC methods typically includes parameters such as linearity, precision, accuracy, specificity, and robustness to ensure reliable and reproducible results. ufrgs.brddtjournal.net

Table 1: Examples of HPLC Methodologies for this compound Analysis

ParameterMethod 1Method 2Method 3
Column Techsphere ODS ufrgs.brLiChroCART-Lichrosphere100, C18 RP column (250 mm×4 mm×5 µm) ddtjournal.netKromasil 100-5C18 (4.6 mm × 250 mm, 5 μm) nih.gov
Mobile Phase Methanol:Water (30:70, v/v) ufrgs.brMethanol:5mM Tetrabutyl ammonium (B1175870) hydrogen sulphate (50:50, v/v) ddtjournal.net0.03 M ammonium dihydrogen phosphate (B84403) solution and acetonitrile nih.gov
Flow Rate 0.8 mL/min ufrgs.br1 mL/min ddtjournal.netNot Specified
Detection UV at 265 nm ufrgs.brUV at 270 nm ddtjournal.netNot Specified
Internal Standard Not SpecifiedDoxophylline ddtjournal.netNot Specified
Linearity Range Not Specified0.5-300 µg/ml ddtjournal.netNot Specified
Retention Time Not Specified2.26 min ddtjournal.netNot Specified

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) offers a significant advancement over conventional HPLC, providing faster analysis times and improved resolution. A simple, rapid, and precise UPLC method has been developed for the quantitative determination of this compound in pharmaceutical dosage forms. pharmascholars.com This method utilizes a sub-2 µm particle column, which allows for higher flow rates without compromising separation efficiency. pharmascholars.com

One such UPLC method employs a Phenomnex C18 column (2.5 x 100 mm, 3.0 µm) with a mobile phase of 0.01M phosphate buffer and acetonitrile (50:50 v/v). pharmascholars.com Detection is achieved using a PDA detector at 265 nm, with a remarkably short retention time of 0.652 minutes. pharmascholars.com The method demonstrated excellent linearity over a concentration range of 7.5-75 μg/mL. pharmascholars.com The rapid analysis time makes UPLC particularly suitable for high-throughput screening and quality control environments. pharmascholars.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Profiling and Degradation Product Identification

For the comprehensive characterization of impurities and degradation products, which often exist at very low concentrations, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is an exceptionally powerful technique. This method provides not only separation and quantification but also structural information based on the mass-to-charge ratio of the analytes and their fragmentation patterns. nih.gov

Research utilizing two-dimensional liquid chromatography coupled with electrospray ionization tandem mass spectrometry (2D-LC/ESI-MS/MS) has been successful in separating and characterizing nine impurities and isomers in this compound, eight of which were previously unknown. nih.gov The first dimension of separation used a C18 column with an ammonium dihydrogen phosphate and acetonitrile mobile phase, while the second dimension employed a different C18 column with an ammonium formate (B1220265) and methanol mobile phase. nih.gov An ion trap time-of-flight mass spectrometer was used for detection in both positive and negative ion modes. nih.gov This detailed impurity profiling is crucial for controlling the quality of the drug substance and ensuring its safety. nih.govresearchgate.net The study of degradation behavior under various conditions provides a basis for selecting appropriate storage conditions. nih.gov

Spectroscopic and Electrochemical Characterization Methods

Spectroscopic and electrochemical methods provide alternative and complementary approaches for the analysis of this compound, offering rapid and often non-destructive means of quantification and structural investigation.

UV Spectrophotometry for this compound Quantification

UV-Visible spectrophotometry is a simple, cost-effective, and widely available technique for the quantitative analysis of this compound. researchgate.netufrgs.br The method is based on the principle that this compound absorbs UV radiation at a specific wavelength. A common method involves dissolving the sample in 0.1 M hydrochloric acid and measuring the absorbance at 271 nm. researchgate.netufrgs.br The concentration of the drug is then determined by comparing its absorbance to that of a standard solution of known concentration. ufrgs.br

Other spectrophotometric methods have been developed based on the formation of colored complexes. For instance, one method involves the reaction of this compound with ferric chloride and 3-methyl-2-benzathiazolinone hydrazone (MBTH) to form a stable green complex with maximum absorption at 635 nm. ijpsonline.com Another approach utilizes the reaction with Folin-Ciocalteau reagent to produce a blue chromogen that can be measured at 700 nm. tsijournals.com These colorimetric methods have been shown to be simple, sensitive, and accurate for the estimation of this compound in pharmaceutical formulations. ijpsonline.comtsijournals.com

Table 2: UV Spectrophotometric Methods for this compound Quantification

MethodReagent(s)Wavelength (nm)Linearity Range (µg/mL)
Direct UV 0.1 M Hydrochloric Acid researchgate.netufrgs.br271 researchgate.netufrgs.br2.0 - 40.0 ufrgs.br
Colorimetric 1 Ferric chloride and MBTH ijpsonline.com635 ijpsonline.com2.5 - 20 ijpsonline.com
Colorimetric 2 Folin-Ciocalteau reagent tsijournals.com700 tsijournals.com5 - 20 tsijournals.com
Colorimetric 3 Diazotization with α-naphthylamine asianpubs.org512 asianpubs.orgNot Specified
Colorimetric 4 Diazotization with N-(1-napthyl)ethylene diamine hydrochloride asianpubs.org565 asianpubs.orgNot Specified
Colorimetric 5 Ferric chloride and 1,10-phenanthroline (B135089) asianpubs.org510 asianpubs.orgNot Specified

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While not a routine quality control method for this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of the molecule and its related substances, such as impurities and degradation products. The structural information derived from techniques like LC-MS/MS is often complemented and confirmed by NMR data. The characterization of the nine impurities and isomers of this compound, for instance, would have been significantly strengthened by NMR analysis to provide unambiguous structural assignments. nih.gov The synthesis of cefpirome and the investigation of its structure-activity relationships (SAR) inherently rely on NMR to confirm the successful creation of the target molecule and to understand how structural modifications affect its biological activity.

Electrochemical Determination Techniques (e.g., Differential Pulse Voltammetry, Square Wave Voltammetry)

Electrochemical methods offer a sensitive and cost-effective alternative to chromatographic techniques for the determination of this compound. Techniques such as Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) have been successfully developed and applied.

Research has demonstrated that cefpirome is electrochemically active, exhibiting oxidation or reduction peaks under specific conditions. dntb.gov.ua A novel DPV method was developed for the analysis of cefpirome at a glassy carbon electrode (GCE). dntb.gov.ua The oxidation of cefpirome at the GCE was found to be an irreversible and diffusion-controlled process that is dependent on pH. dntb.gov.uacumhuriyet.edu.tr Optimal conditions were identified in an acetate (B1210297) buffer solution at pH 4.7, where the method demonstrated a linear range between 2-200 µM with a detection limit of 0.167 µM. dntb.gov.ua This method was also successfully applied to determine cefpirome concentrations in human urine samples, showing a linear relationship in the 2-10 µM range and a detection limit of 0.101 µM. dntb.gov.uacumhuriyet.edu.tr

To enhance sensitivity and selectivity, modified electrodes have been employed. One study utilized a multiwalled carbon nanotube (MWCNT) modified glassy carbon electrode for cefpirome determination by both DPV and SWV. nih.gov This modified electrode significantly improved the cathodic peak of cefpirome compared to a bare GCE, indicating excellent electrocatalytic activity. nih.gov Using Britton Robinson buffer at pH 4.51, linear calibration curves were obtained from 100-600 μg/mL. nih.gov The SWV method proved to be more sensitive, with a limit of detection (LOD) of 0.647 μg/mL, compared to 5.540 μg/mL for the DPV method. nih.gov

Other studies have investigated the electrochemical reduction of cefpirome. The reduction process at a dropping mercury electrode was found to be irreversible and diffusion-controlled, involving the azomethine group. The peak potential is pH-dependent, shifting to more negative values as pH increases, which indicates proton involvement in the electrode process.

TechniqueElectrodepH/MediumLinear RangeLimit of Detection (LOD)Source
DPVGlassy Carbon Electrode (GCE)pH 4.7 Acetate Buffer2-200 µM0.167 µM dntb.gov.ua
DPVGCEpH 4.7 Acetate Buffer (in human urine)2-10 µM0.101 µM dntb.gov.uacumhuriyet.edu.tr
SWVMWCNT-Modified GCEpH 4.51 Britton Robinson Buffer100-600 µg/mL0.647 µg/mL nih.gov
DPVMWCNT-Modified GCEpH 4.51 Britton Robinson Buffer100-600 µg/mL5.540 µg/mL nih.gov
DPPDropping Mercury ElectrodepH 2.0Not Specified8.52 x 10-8 mol/L

Method Validation and Application in Research

Development of Stability-Indicating Analytical Methods

The development and validation of stability-indicating analytical methods are paramount for assessing the intrinsic stability of a drug substance and for ensuring the quality of pharmaceutical products. For this compound, several stability-indicating high-performance liquid chromatography (HPLC) methods have been established. nih.govmdpi.comnih.gov

These methods are designed to separate the intact drug from its degradation products, which are formed when this compound is subjected to various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. ptfarm.pl Typical stress conditions include hydrolysis (acidic, alkaline, and neutral), oxidation, photolysis, and thermal degradation. nih.govptfarm.pl

One validated isocratic HPLC method utilized a Lichrospher RP-18 column with a mobile phase of 12 mM ammonium acetate and acetonitrile (90:10 v/v) at a detection wavelength of 270 nm. nih.govptfarm.pl This method successfully separated this compound from four degradation products formed under various stress conditions, demonstrating its specificity. ptfarm.pl The method was validated for linearity, accuracy, precision, selectivity, and robustness, proving its suitability for quantitative determination and stability studies. nih.gov

Another study developed a simple reversed-phase HPLC method using a C18 column with a mobile phase of methanol and water (50:50 v/v). mdpi.comnih.gov The method was linear over a concentration range of 0.5–200 μg/mL, and the recovery was 99.46%. mdpi.com The stability-indicating nature of this method was confirmed by analyzing samples that had been subjected to acidic, alkaline, photolytic, thermal, and oxidative stress. nih.gov

Validation of these methods typically includes assessing parameters such as specificity, linearity, range, precision (repeatability and intermediate precision), accuracy, and robustness. ufrgs.brpharmascholars.com The results from these validation studies confirm that the developed analytical methods are reliable for their intended purpose. mdpi.comptfarm.pl

Chromatographic ColumnMobile PhaseFlow RateDetectionKey Validation FindingsSource
Lichrospher RP-18 (125 mm x 4 mm, 5 µm)12 mM Ammonium Acetate : Acetonitrile (90:10 v/v)1.0 mL/minUV at 270 nmSelective for drug and 4 degradation products. Validated for linearity, accuracy, precision, selectivity, robustness. nih.govptfarm.pl
LiChroCART-Lichrosphere100 C18 (250 mm × 4 mm, 5 μm)Methanol : Water (50:50 v/v)1.0 mL/minUV at 270 nmLinear range 0.5–200 μg/mL; Recovery 99.46%. Validated as stability-indicating under stress conditions. mdpi.comnih.gov
Phenomenex C18 (100 mm x 2.5 mm, 3.0 µm)0.01M Phosphate Buffer : Acetonitrile (50:50 v/v)Not specifiedPDA at 265 nmUPLC method, linear range 7.5-75 μg/mL; Correlation coefficient 0.999. pharmascholars.com

Impurity and Isomer Separation and Characterization

Controlling impurities in bulk drug substances is a critical aspect of pharmaceutical quality control. Research has focused on identifying, separating, and characterizing the impurities and isomers present in this compound. nih.govresearchgate.net While degradation products have been reported, a comprehensive analysis of impurities in bulk samples was lacking until recently. nih.gov

A significant study utilized two-dimensional liquid chromatography (2D-LC) coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS) to investigate these impurities. nih.govresearchgate.net This powerful technique allowed for the separation and characterization of nine impurities and isomers in this compound, eight of which were previously unknown. nih.gov The structures for these eight new compounds were proposed based on their mass spectrometry fragmentation data. nih.gov This research provides a crucial foundation for improving the quality control standards for this compound as recommended in pharmacopoeias. nih.govresearchgate.net

The identified impurities include isomers such as the Δ²-isomer and the E-isomer of cefpirome. researchgate.net The formation of these impurities can be related to the manufacturing process or degradation over time. For instance, degradation studies have shown the release of isomers like epi-cefpirome and Δ²-cefpirome. ucl.ac.be Characterizing these related substances is essential as impurities can potentially affect the safety and efficacy of the final drug product. The International Council for Harmonisation requires the identification of impurities present at levels above 0.1%. nih.govresearchgate.net

Impurity/IsomerProposed Structure/IdentityMethod of IdentificationSource
Impurity 1E-isomer of cefpirome2D-LC-ESI-MS/MS nih.govresearchgate.net
Impurity 2Δ²-isomer of cefpirome2D-LC-ESI-MS/MS nih.govresearchgate.netucl.ac.be
Impurity 3Decarboxylated cefpirome2D-LC-ESI-MS/MS nih.govresearchgate.net
Impurity 4N-acetylated cefpirome2D-LC-ESI-MS/MS nih.govresearchgate.net
Impurity 5Hydroxylated cefpirome2D-LC-ESI-MS/MS nih.govresearchgate.net
Impurity 6-9Eight previously unknown impurities (structures proposed)2D-LC-ESI-MS/MS nih.gov
epi-cefpiromeEpimer of cefpiromeDegradation studies ucl.ac.be

Application in Degradation Kinetic Studies

The validated stability-indicating analytical methods are instrumental in performing degradation kinetic studies. These studies investigate the rate and mechanism of drug degradation under various environmental conditions, providing essential information for determining shelf-life and appropriate storage conditions.

For this compound, HPLC methods have been extensively applied to study its degradation kinetics in both aqueous solutions and the solid state. nih.govptfarm.plnih.gov The degradation of cefpirome in aqueous solutions has been shown to follow pseudo-first-order kinetics. ptfarm.pl A detailed kinetic study across a wide pH range (0.44 to 13.00) revealed that the stability of cefpirome is highly pH-dependent. ptfarm.pl It is relatively stable in the pH range of 4-7, slightly unstable below pH 3, and degrades rapidly at pH 9 and higher. ptfarm.plptfarm.pl The study identified that specific acid-base catalysis occurs, involving hydrolysis catalyzed by hydrogen ions and the spontaneous hydrolysis of dicationic, monocationic, zwitterionic, and monoanionic forms of cefpirome. ptfarm.pl

Kinetic studies in the solid state have also been conducted, investigating the influence of temperature and relative humidity (RH). nih.gov The degradation of solid this compound was found to be a first-order reaction. nih.gov Using the data from these studies, kinetic and thermodynamic parameters such as the rate constant (k), activation energy (Ea), and shelf-life (t₀.₉) can be calculated, which are critical for predicting the stability of the drug under different storage scenarios. nih.gov For example, under acidic conditions, the degradation kinetics were studied using a developed HPLC method, and the results were statistically analyzed to understand the reaction order. researchgate.net

The findings from these kinetic studies underscore the importance of controlling pH in aqueous formulations and managing temperature and humidity for the storage of solid this compound to maintain its potency and quality. ptfarm.plnih.gov

ConditionKinetic ModelKey FindingsAnalytical MethodSource
Aqueous Solution (pH 0.44-13.00)Pseudo-first-order reactionDegradation is pH-dependent; stable at pH 4-7, unstable at pH <3 and pH >9. Involves specific acid-base catalysis.HPLC ptfarm.pl
Solid State (Varying Temp. & RH)First-order reactionDegradation rate depends on temperature and relative humidity. Thermodynamic parameters calculated.HPLC-DAD nih.gov
Acid DegradationFirst-order reactionHPLC method used to determine the kinetic order of acid-induced degradation.HPLC researchgate.net
Forced Degradation (Hydrolysis, Oxidation, Photolysis, Thermal)Qualitative and Quantitative AssessmentDemonstrated susceptibility to degradation under stress conditions, enabling development of stability-indicating methods.HPLC nih.govptfarm.pl

Stability and Degradation Pathways of Cefpirome Sulfate

Hydrolytic Degradation of Cefpirome (B1668871) Sulfate (B86663) in Aqueous Solutions

The hydrolysis of cefpirome sulfate is a significant factor in its degradation, heavily influenced by the pH of the aqueous environment.

pH-Dependent Stability Profiles and Degradation Kinetics

The stability of this compound in aqueous solutions is highly dependent on pH. ptfarm.plnih.gov Studies have shown that this compound is most stable in the pH range of 4 to 7. ptfarm.plnih.govtoku-e.com Its stability decreases in acidic solutions below pH 3 and it degrades rapidly in alkaline conditions, particularly at pH 9 and higher. ptfarm.plptfarm.pl

The degradation of this compound in aqueous solutions follows pseudo-first-order kinetics. ptfarm.plnih.gov This means that the rate of degradation is proportional to the concentration of this compound. The rate of degradation is significantly influenced by the pH of the solution. For instance, in a study investigating the stability of this compound across a pH range of 0.44 to 13.00, the degradation was found to be a pseudo-first-order reaction. ptfarm.plresearchgate.net The compound is more stable in acidic to neutral pH ranges and less stable at alkaline pH values. ptfarm.pl

The following table summarizes the stability of this compound at different pH values.

pH RangeStability of this compoundDegradation Kinetics
< 3Slightly unstablePseudo-first-order
4-7StablePseudo-first-order
> 9Rapidly degradesPseudo-first-order

Identification and Characterization of Hydrolytic Degradation Products

Several degradation products of this compound have been identified and characterized, particularly under hydrolytic conditions. High-performance liquid chromatography (HPLC) is a common technique used to separate and identify these products. nih.govptfarm.plnih.gov

In neutral to alkaline aqueous solutions, the primary degradation products include:

epi-cefpirome: An epimer of cefpirome. nih.gov

Δ²-cefpirome: An isomer of cefpirome with a double bond shifted in the dihydrothiazine ring. nih.gov

2-[[(2-amino-4-thiazolyl)((Z)-methoxy-imino)acetyl]amino]acetaldehyde: A fragment resulting from the cleavage of the C-3 side chain. nih.gov

6,7-dihydro-5H-1-pyrindine: The leaving group from the C-3 position. nih.gov

In strongly acidic solutions or under irradiation with artificial sunlight, the following degradation products have been observed:

anti-cefpirome: An E-isomer of the methoxyimino group. nih.gov

2-[[(2-amino-4-thiazolyl)-((Z)-methoxyimino)-acetyl]aminomethyl]-1,2,5,7-tetrahydro-7-oxo-4H-furo[3,4-D]- ptfarm.plresearchgate.netthiazine: A product formed from the rearrangement of the core structure. nih.gov

6,7-dihydro-5H-1-pyrindine . nih.gov

Other identified degradation products include a cefpirome open-ring derivative formed through hydrolysis and desulfated cefpirome. veeprho.com

The following table lists some of the identified hydrolytic degradation products of this compound.

Degradation ProductCondition of Formation
epi-cefpiromeNeutral to alkaline aqueous solution
Δ²-cefpiromeNeutral to alkaline aqueous solution
2-[[(2-amino-4-thiazolyl)((Z)-methoxy-imino)acetyl]amino]acetaldehydeNeutral to alkaline aqueous solution
6,7-dihydro-5H-1-pyrindineNeutral to alkaline and strongly acidic solutions
anti-cefpiromeStrongly acidic solution or under artificial sunlight
2-[[(2-amino-4-thiazolyl)-((Z)-methoxyimino)-acetyl]aminomethyl]-1,2,5,7-tetrahydro-7-oxo-4H-furo[3,4-D]- ptfarm.plresearchgate.netthiazineStrongly acidic solution or under artificial sunlight
Cefpirome open-ring derivativeHydrolysis
Desulfated cefpiromeDegradation

Cleavage Mechanisms of the β-Lactam Ring

The β-lactam ring is the core functional group of cephalosporins, and its cleavage renders the antibiotic inactive. auctoresonline.orgnih.gov This ring is susceptible to hydrolytic cleavage, a reaction that can be catalyzed by β-lactamase enzymes produced by bacteria. auctoresonline.orgnih.gov

The hydrolytic cleavage of the β-lactam ring involves the breaking of the amide bond between the carbon and nitrogen atoms within the four-membered ring. auctoresonline.org This process opens the ring and leads to the formation of an inactive derivative. auctoresonline.org In many cephalosporins, the cleavage of the β-lactam ring can trigger a secondary reaction, leading to the expulsion of the substituent at the C-3 position of the dihydrothiazine ring. researchgate.net

While cefpirome is generally stable to many β-lactamases, it can be hydrolyzed by certain types, such as the R plasmid-mediated penicillinase of Richmond-Sykes type Va/b and chromosomal cephalosporinases from Bacteroides species. nih.govasm.org However, it exhibits a very low affinity for cephalosporinases produced by Enterobacter cloacae, Citrobacter freundii, Serratia marcescens, and Proteus vulgaris. nih.gov The antibiotic is less potent against bacterial strains that produce the SHV-5 type β-lactamase due to its hydrolysis by this enzyme. nih.gov

Oxidative and Photolytic Degradation Pathways

In addition to hydrolysis, this compound can also degrade through oxidative and photolytic pathways.

Mechanisms of this compound Oxidation

This compound is susceptible to oxidative degradation. ptfarm.plresearchgate.net Forced degradation studies, often conducted using hydrogen peroxide (H₂O₂), have been used to investigate the oxidative degradation of cefpirome. ptfarm.plasianjpr.com The exact mechanisms of oxidation are complex and can lead to the formation of various degradation products. Significant losses of some drugs in ECMO circuits have been attributed to oxidation and photodegradation. asm.org

Photodegradation of this compound has also been observed. ptfarm.pl When exposed to light, particularly artificial sunlight, cefpirome can degrade. nih.gov One study showed that approximately 26% of this compound in solution degraded after exposure to 1.2 million lux hours of light. ptfarm.pl This indicates the importance of protecting this compound solutions from light to maintain their stability. asm.org

Photodegradation under Artificial Sunlight and Product Formation

This compound is susceptible to degradation when exposed to light. ptfarm.pl Studies involving exposure to artificial sunlight, often simulated using a xenon lamp with a Solar ID65 filter, have shown that photodegradation of this compound in solution occurs. ptfarm.plresearchgate.net In one study, exposing an aqueous solution of this compound to 1.2 million lux hours resulted in approximately 26% degradation of the compound. ptfarm.pl The process leads to the formation of several degradation products, indicating that multiple photochemical reaction pathways are involved. researchgate.netresearchgate.net High-performance liquid chromatography (HPLC) has been used to separate cefpirome from its photolytic degradation products. researchgate.netptfarm.pl The formation of these products underscores the necessity of protecting this compound solutions from light to maintain their chemical integrity. nih.gov

Structure Activity Relationships Sar and Computational Studies of Cefpirome Sulfate

Elucidation of Key Structural Elements for Antibacterial Activity

The remarkable antibacterial spectrum of cefpirome (B1668871) is not by chance but a result of deliberate structural modifications to the cephalosporin (B10832234) nucleus. These modifications enhance its intrinsic activity and provide stability against bacterial resistance mechanisms.

Importance of the 2,3-Cyclopentenopyridine Group at C-3

A defining feature of cefpirome is the novel 2,3-cyclopentenopyridine group attached to the C-3 position of the cephem nucleus. nih.govresearchgate.netnih.gov This substituent is a significant departure from the C-3 side chains of earlier generation cephalosporins. Research indicates that this specific moiety is crucial for the broad-spectrum activity of cefpirome. nih.govresearchgate.net It has been shown to contribute to the potent activity against both Gram-positive and Gram-negative organisms, including strains that are resistant to other cephalosporins. nih.govresearchgate.netsrce.hr The presence of this group is associated with enhanced penetration through the outer membrane of Gram-negative bacteria. srce.hrnih.gov

Studies comparing cefpirome with other cephalosporins have highlighted the superior protective and therapeutic effects conferred by the 2,3-cyclopentenopyridine group in various infection models. nih.gov For instance, in systemic infections in mice caused by Escherichia coli, Staphylococcus aureus, and Serratia marcescens, cefpirome demonstrated a more potent protective effect than ceftazidime (B193861), cefoperazone, and cefotaxime (B1668864). nih.gov

Bacterial Species Effect of 2,3-Cyclopentenopyridine Group
Escherichia coliEnhanced protective effect in systemic infections. nih.gov
Staphylococcus aureusIncreased potency against both methicillin-susceptible and methicillin-resistant strains. researchgate.netnih.gov
Pseudomonas aeruginosaActivity comparable to antipseudomonal agents like ceftazidime. nih.govresearchgate.net
Enterobacter speciesSignificantly lower minimum inhibitory concentrations (MIC90s) compared to other cephalosporins. nih.govresearchgate.net
Citrobacter freundiiMarkedly lower MIC90s, indicating superior activity. nih.govresearchgate.net

Role of the 7-Heteroarylacetamido Moiety

At the C-7 position of the cephem ring, cefpirome possesses a 2-aminothiazolyl-methoxyiminoacetamido side chain. ptfarm.plresearchgate.net This heteroarylacetamido moiety is a common feature in third and fourth-generation cephalosporins and is critical for their potent antibacterial activity. This group plays a vital role in the binding of the antibiotic to penicillin-binding proteins (PBPs), the enzymes responsible for bacterial cell wall synthesis. patsnap.com The methoxyimino group, in particular, confers stability against many β-lactamases. ptfarm.pl

Synthetic and SAR studies have explored variations of this moiety. For example, the replacement of the aminothiazole ring with other heteroaryl systems, such as 5-amino-1,2,4-thiadiazole or 4-aminopyrimidine, has been shown to yield compounds with excellent antibacterial activity. nih.gov However, the specific combination of the 2-aminothiazole (B372263) ring and the syn-methoxyimino group in cefpirome is a key contributor to its high affinity for PBPs and its broad spectrum of activity. patsnap.comptfarm.pl

Correlation between Molecular Structure and β-Lactamase Stability

A significant advantage of cefpirome is its high stability against hydrolysis by a wide range of β-lactamases, which are enzymes produced by bacteria to inactivate β-lactam antibiotics. patsnap.comnih.govptfarm.pl This stability is a direct consequence of its molecular structure.

The structural features contributing to this resistance include:

The Methoxyimino Group: The syn-configuration of the methoxyimino group in the C-7 side chain sterically hinders the approach of β-lactamase enzymes to the β-lactam ring, protecting it from hydrolysis. ptfarm.pl

The Zwitterionic Nature: Cefpirome exists as a zwitterion, or inner salt, due to the presence of a negatively charged carboxylate group at C-4 and a positively charged pyridinium (B92312) group at C-3. srce.hrresearchgate.net This charge separation is thought to facilitate faster penetration across the outer membrane of Gram-negative bacteria and may also contribute to its low affinity for certain β-lactamases. srce.hrresearchgate.net

The 3'-Pyridinium Moiety: The substitution of the acetoxy group found in cefotaxime with a pyridinium moiety in cefpirome imparts greater β-lactamase stability. nih.gov

While cefpirome is stable against many common β-lactamases, it can be hydrolyzed to some extent by certain types, such as the R plasmid-mediated penicillinase of Richmond-Sykes type Va/b and chromosomal cephalosporinases from Bacteroides species. researchgate.net However, it generally exhibits a low affinity for cephalosporinases produced by Enterobacter cloacae, Citrobacter freundii, and Serratia marcescens. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. These approaches have been applied in the study of cephalosporins, including cefpirome, to understand the structural requirements for antibacterial activity and to design new, more potent derivatives.

Application of QSAR Parameters in Cefpirome Sulfate (B86663) Research

QSAR models utilize various molecular descriptors to quantify the physicochemical properties of molecules. In the context of cefpirome and related cephalosporins, these parameters can include electronic, steric, and hydrophobic properties. For instance, 'inductive' QSAR descriptors, derived from the electronegativities and covalent radii of atoms, have been used to distinguish compounds with antibacterial activity. mdpi.com

A study employing artificial neural networks and 34 'inductive' QSAR descriptors successfully classified a large set of compounds based on their antibacterial activity, with cefpirome being one of the compounds analyzed. mdpi.com Such models can help in identifying the key structural features that govern the antibacterial efficacy of these drugs.

Predictive Modeling of Antibacterial Activity Based on Structural Descriptors

Predictive QSAR models can be developed to estimate the antibacterial activity of novel compounds before their synthesis. These models are built using a training set of compounds with known activities and structural descriptors. Once validated, these models can be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity.

Molecular Modeling and Computational Chemistry Studies of Cefpirome Sulfate

Computational methods have become indispensable in understanding the multifaceted interactions of antibiotics with bacterial targets and barriers at a molecular level. For this compound, molecular modeling and computational chemistry have provided significant insights into its binding mechanisms, conformational dynamics, and its passage through the complex bacterial cell envelope. These in silico approaches complement experimental data, offering a detailed view of the structure-activity relationships that govern the efficacy of this fourth-generation cephalosporin.

In Silico Analysis of this compound-PBP Interactions

The primary targets for β-lactam antibiotics, including cefpirome, are Penicillin-Binding Proteins (PBPs), which are essential for the synthesis of the bacterial cell wall. nih.gov Computational docking and binding energy calculations have been instrumental in elucidating the interactions between cefpirome and PBPs, particularly PBP2a, the protein responsible for methicillin (B1676495) resistance in Staphylococcus aureus (MRSA). biorxiv.orgbiorxiv.org

Molecular docking studies are employed to predict the binding pose of cefpirome within the active site of PBPs. biorxiv.orgmdpi.com These studies have revealed that fourth-generation cephalosporins, such as cefpirome, are among the most effective antibiotic candidates against PBP2a. biorxiv.orgbiorxiv.org The binding affinity is often quantified using binding free energy calculations, such as those derived from the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. Research comparing various β-lactam antibiotics has shown that cefpirome exhibits a significantly favorable binding energy with PBP2a, indicating a strong interaction. biorxiv.orgbiorxiv.orgresearchgate.net For instance, a comparative docking study reported a binding energy for cefpirome of -76.18 kcal/mol, which was more potent than many other cephalosporins and penicillins tested. biorxiv.orgbiorxiv.org This strong binding is a key factor in its potent antibacterial activity.

Table 1: Comparative Binding Energies of Select β-Lactam Antibiotics with PBP2a This table presents data from computational docking studies, showing the calculated binding free energies of different antibiotics with PBP2a. A more negative value indicates a stronger binding affinity.

Antibiotic Generation/Class Binding Energy (kcal/mol)
Cefpirome 4th Gen. Cephalosporin -76.18 biorxiv.orgbiorxiv.org
Ceftazidime 3rd Gen. Cephalosporin -67.47 biorxiv.org
Benzyl penicillin Penicillin -52.45 biorxiv.org
Amoxicillin Penicillin -52.26 biorxiv.org

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the complex, revealing information about its stability and the flexibility of its components over time. biorxiv.orgbiorxiv.org MD simulations of the cefpirome-PBP2a complex have been performed to validate the docking results and examine the conformational changes that occur upon binding. biorxiv.orgbiorxiv.org

These simulations, often run for durations such as 100 nanoseconds, track the movements of every atom in the system. biorxiv.org Key analyses performed on the simulation trajectory include:

Root-Mean-Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over time suggests that the protein-ligand complex has reached equilibrium and remains stable. biorxiv.org

Root-Mean-Square Fluctuation (RMSF): This analysis identifies the flexible regions of the protein-ligand complex. It shows how much each amino acid residue fluctuates during the simulation, which can provide insights into which parts of the protein are most affected by the ligand's binding. biorxiv.org

MD simulations have confirmed the stability of the cefpirome-PBP2a docked complex. biorxiv.orgbiorxiv.org Furthermore, the study of the conformational landscape of antibiotics like cefpirome in aqueous solution is crucial, as the molecule's flexibility and preferred shapes can influence its ability to interact with biological targets. mdpi.commdpi.com

Computational Insights into Outer Membrane Permeability and Efflux Mechanisms

For cefpirome to reach its PBP targets in Gram-negative bacteria, it must first cross the formidable outer membrane. This process is largely governed by porin channels and is counteracted by efflux pumps that expel the antibiotic from the cell. nih.govnih.gov

Outer Membrane Permeability: Cefpirome is a hydrophilic molecule that utilizes general diffusion porins, such as OmpF and OmpC in Escherichia coli, to pass through the outer membrane. nih.govnih.gov Computational studies, in conjunction with electrophysiology experiments, help to model the translocation of antibiotics through these nanopores. researchgate.net The rate of permeation is influenced by the physicochemical properties of the antibiotic and the specific characteristics of the porin channel, including the electrostatic potential within the pore. mdpi.comnih.gov

Mutations in porin genes can significantly reduce the permeability of the outer membrane to antibiotics, leading to resistance. For example, clinical isolates of Enterobacter aerogenes with mutations in the Omp36 porin have shown resistance to cefpirome, cefepime (B1668827), and imipenem, a phenomenon linked to reduced drug influx. nih.govresearchgate.netmdpi.com Computational modeling helps to understand how these specific amino acid changes alter the channel's structure and function, thereby impeding the passage of cefpirome. nih.govnih.gov

Efflux Mechanisms: Efflux pumps are transport proteins that actively extrude toxic compounds, including antibiotics, from the bacterial cell, thereby reducing their intracellular concentration. nih.govnih.gov Cefpirome is a known substrate for several multidrug efflux pumps, particularly those of the Resistance-Nodulation-Cell Division (RND) family. mdpi.com In Pseudomonas aeruginosa, the overexpression of the MexCD-OprJ efflux pump is associated with resistance to cefpirome. mdpi.com

Computational analyses can be used to predict the likelihood of a compound being an efflux pump substrate. nih.gov A common experimental and computational metric is the Minimum Inhibitory Concentration (MIC) ratio, which compares the MIC of an antibiotic in a strain with functional efflux pumps to a strain where the pumps are absent or inhibited. A ratio greater than 1 indicates that the compound is subject to efflux. nih.gov

**Table 2: Efflux Pump Activity on Select Cephalosporins in E. coli*** *This table is based on data for antibiotics tested against E. coli strains with and without functional AcrAB efflux pumps. The MIC ratio indicates the fold-increase in minimum inhibitory concentration due to efflux.

Antibiotic MIC without Efflux (μg/mL) MIC with Efflux (μg/mL) MIC Ratio
Cefpirome 1 2 2 nih.gov
Cefepime 1 1 1 nih.gov
Cefotaxime 4 2 0.5 nih.gov
Cefuroxime 16 8 0.5 nih.gov

These computational and in silico studies are crucial for understanding the mechanisms of action and resistance related to this compound. By providing a molecular-level picture of its interactions, these methods guide the development of new strategies to overcome antibiotic resistance.

Future Research Directions and Unexplored Avenues for Cefpirome Sulfate

Development of Novel Cefpirome (B1668871) Sulfate (B86663) Derivatives with Enhanced Properties

The emergence of antibiotic resistance poses a significant challenge to the long-term efficacy of existing drugs like cefpirome. researchgate.net Researchers are actively exploring the development of new cefpirome derivatives with improved characteristics to combat this growing threat.

Strategies for Overcoming Emerging Resistance Mechanisms

Bacterial resistance to β-lactam antibiotics, including cefpirome, is often mediated by β-lactamase enzymes that inactivate the drug. nih.govmdpi.com Future strategies to overcome this resistance include the design of cefpirome derivatives that are less susceptible to these enzymes. This could involve structural modifications to the cefpirome molecule to protect the β-lactam ring from enzymatic cleavage. Another approach is the co-administration of cefpirome with β-lactamase inhibitors, which can restore its activity against resistant strains. mdpi.com

Key bacterial resistance mechanisms to cephalosporins include:

Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring. nih.gov

Target Modification: Alterations in penicillin-binding proteins (PBPs) that reduce the binding affinity of the antibiotic. nih.gov

Reduced Permeability: Changes in the bacterial outer membrane that limit the influx of the antibiotic. nih.gov

Efflux Pumps: Active transport systems that pump the antibiotic out of the bacterial cell. nih.govrhhz.net

Exploration of Cefpirome Sulfate Analogues with Improved Stability Profiles

The chemical stability of this compound is a critical factor influencing its shelf-life and efficacy. Studies have shown that cefpirome is most stable in a pH range of 4-7 and is susceptible to degradation in more acidic or alkaline conditions, as well as in the presence of light and humidity. nih.govptfarm.plptfarm.pl Degradation can lead to the formation of various products, some of which may lack antibacterial activity. nih.gov

Future research will focus on developing cefpirome analogues with enhanced stability. This could be achieved through chemical modifications that protect the molecule from hydrolysis and other degradation pathways. The goal is to create a more robust compound that maintains its potency under various storage and administration conditions. nih.gov

Table 1: Factors Affecting this compound Stability

FactorEffect on StabilityReference
pH Most stable at pH 4-7; degradation increases outside this range. nih.govptfarm.pl
Temperature Degradation rate increases with temperature. ptfarm.pljchps.com
Light Susceptible to photodegradation. nih.govptfarm.pl
Humidity Increased relative humidity accelerates degradation in the solid state. ptfarm.pl

Advanced Analytical Techniques for Comprehensive this compound Profiling

To support the development of new derivatives and to better understand the behavior of this compound, researchers are turning to advanced analytical techniques. These methods offer greater sensitivity and specificity for profiling the drug and its degradation products.

Integration of Multi-Omics Approaches in this compound Degradation Studies

Multi-omics, which combines data from various "omics" fields like genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of biological systems. embopress.orgfrontlinegenomics.comnih.gov In the context of this compound, integrating these approaches can provide a comprehensive understanding of how the drug is degraded by microorganisms. By analyzing changes at the genetic, transcriptional, protein, and metabolic levels, researchers can identify the specific enzymes and pathways involved in its breakdown. embopress.orgfrontiersin.orgresearchgate.net This knowledge is invaluable for predicting the environmental fate of the antibiotic and for designing more biodegradable derivatives.

Real-time Monitoring of this compound Interactions at the Molecular Level

Understanding how this compound interacts with its bacterial targets and with degradation enzymes at a molecular level is crucial for designing more effective drugs. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide real-time data on these interactions. This information can help in elucidating the mechanisms of action and resistance, and in guiding the rational design of new cefpirome analogues with improved binding affinity and efficacy.

Environmental Impact and Bioremediation Studies of this compound Degradation

The release of antibiotics into the environment is a growing concern due to the potential for promoting antibiotic resistance and disrupting natural microbial ecosystems. rhhz.net Research into the environmental fate and remediation of this compound is therefore of high importance.

Studies have begun to investigate the biodegradation of cefpirome by various microorganisms. For instance, the bacterium Bacillus clausii has shown the ability to degrade cefpirome. researchgate.netnih.gov Such research is crucial for developing bioremediation strategies to remove this antibiotic from contaminated water and soil.

Further research is needed to:

Identify a wider range of microorganisms capable of degrading this compound.

Elucidate the complete biodegradation pathways and identify all degradation products. nih.gov

Assess the ecotoxicity of cefpirome and its degradation products.

Develop effective and environmentally friendly bioremediation technologies.

Table 2: Investigated Analytical Methods for this compound

Analytical TechniqueApplicationReference
High-Performance Liquid Chromatography (HPLC) Quantification, stability studies, impurity profiling. ptfarm.plptfarm.plmdpi.comddtjournal.netasm.org
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification and characterization of degradation products and impurities. researchgate.net
Ultra-Performance Liquid Chromatography (UPLC) Rapid and high-resolution analysis. pharmascholars.com
UV-Visible Spectrophotometry Quantification and method development. amazon.com

The ongoing and future research on this compound holds the promise of developing more potent and stable antibiotics while also addressing the environmental challenges associated with their use. Through a combination of innovative drug design, advanced analytical techniques, and a commitment to environmental stewardship, the scientific community aims to maximize the therapeutic benefits of this important class of antibiotics for years to come.

Fate of this compound and its Metabolites in Environmental Systems

A critical area of future research is the comprehensive characterization of the environmental fate of this compound. While its instability in aqueous solutions is known, the specific transformation pathways and the behavior of its degradation products in complex environmental matrices like soil and water systems remain largely unexplored.

Initial studies show that cefpirome's stability is highly dependent on pH. It is relatively stable in the pH range of 4 to 7 but degrades rapidly in more acidic (below pH 3) or alkaline (pH 9 and higher) conditions. nih.govptfarm.pl The degradation process follows pseudo-first-order kinetics. ptfarm.pl Research has identified several degradation products formed under various conditions.

In Neutral to Alkaline Solutions: Degradation primarily yields epi-cefpirome and Δ²-cefpirome, alongside other smaller molecules. nih.gov

In Strongly Acidic or Light-Irradiated Solutions: The main degradation product is anti-cefpirome. nih.gov

The degradation of this compound has been studied under forced conditions, revealing its susceptibility to hydrolysis, oxidation, and photolysis. ptfarm.pl The table below summarizes the degradation products identified in laboratory studies.

Table 1: Identified Degradation Products of this compound

Condition Degradation Products Reference
Neutral to Alkaline Aqueous Solution epi-cefpirome, Δ²-cefpirome, 2-[[(2-amino-4-thiazolyl)((Z)-methoxy-imino)acetyl]amino]acetaldehyde, 6,7-dihydro-5H-1-pyrindine nih.gov

Despite this foundational knowledge, significant gaps exist. Future research should prioritize:

Biodegradation Pathways: Studies have shown that certain microorganisms, such as Bacillus clausii, can completely remove cefpirome from liquid media within hours. researchgate.net Identifying the specific enzymes and metabolic pathways involved in this biodegradation is crucial for developing bioremediation strategies.

Persistence in Soil and Water: Cefpirome has been detected in wastewater, surface water, and soil. researchgate.net Long-term studies are needed to determine its persistence and that of its major metabolites in these environments under various conditions (e.g., temperature, organic matter content, microbial activity).

Mobility and Transport: Understanding the potential for cefpirome and its metabolites to leach from soils into groundwater or be transported via surface runoff is essential for assessing the extent of environmental contamination. service.gov.uk

Research on Microbial Communities and Antibiotic Resistance Gene Transfer in Contaminated Environments

The introduction of antibiotics like cefpirome into the environment acts as a selective pressure that can alter microbial community structures and promote the proliferation and transfer of antibiotic resistance genes (ARGs). service.gov.uk Wastewater treatment plants (WWTPs) are considered hotspots for these processes, serving as reactors where bacteria from various sources interact. rsc.org

Research has shown that this compound, even at low concentrations, can significantly influence microbial ecosystems. In studies on waste-activated sludge, cefpirome exposure led to the propagation of specific ARGs. rhhz.net This highlights the potential for cefpirome to contribute to the environmental resistome—the collection of all antibiotic resistance genes in a given environment. rhhz.netnih.gov

Key findings from a study on the effects of this compound in waste-activated sludge fermentation are presented below.

Table 2: Impact of this compound on Antibiotic Resistance Genes (ARGs) in Waste Activated Sludge

Parameter Observation Implication Reference
Total ARG Abundance The reduction rate of total ARGs was slower in the presence of this compound compared to the control. This compound promotes the persistence and spread of ARGs in this environment. rhhz.net
Specific ARGs Caused the propagation of genes such as blaTEM, tetX, and mexF. Selectively promotes resistance to β-lactams, tetracyclines, and multidrug efflux pumps. rhhz.net
Mechanism of ARG Transfer Enhanced cell membrane permeability. This may facilitate the horizontal gene transfer of ARGs among bacteria. rhhz.net

| Microbial Community | Altered microbial populations that host ARGs, such as Proteocatella and Proteiniclasticum. | The shift in microbial composition directly influences the prevalence of specific ARGs. | rhhz.net |

Future research must delve deeper into these interactions:

Identifying ARG Hosts: While some bacterial hosts for ARGs have been identified, a broader survey using metagenomic approaches is needed to understand which pathogenic and non-pathogenic environmental bacteria acquire resistance in the presence of cefpirome. rhhz.netnih.gov

Horizontal Gene Transfer (HGT) Mechanisms: Cefpirome enhances cell permeability, which is suggested to promote HGT. rhhz.net Further studies should confirm this mechanism and investigate the role of mobile genetic elements, such as plasmids and integrons, in the dissemination of cefpirome-selected ARGs. service.gov.uk

Sub-inhibitory Concentrations: Research should focus on the effects of environmentally relevant, sub-inhibitory concentrations of cefpirome on the selection and transfer of ARGs, as these low levels are more likely to be encountered in natural settings. rsc.org

Co-selection: Investigating the co-selection of resistance to other antibiotics and heavy metals in the presence of cefpirome is another critical avenue, as this can lead to complex multidrug resistance profiles in environmental microorganisms.

By addressing these unexplored areas, the scientific community can develop a more complete picture of the ecological risks associated with this compound and pave the way for strategies to protect environmental and public health.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of cefpirome sulfate that influence its stability and analytical quantification?

  • Methodological Answer : this compound is a hygroscopic, white to pale yellow crystalline powder soluble in water. Key properties include:

  • pH : A 1% aqueous solution has a pH of 1.6–2.6, critical for stability in formulation .
  • Optical Rotation : [α]²⁰D ranges from −27° to −33° (measured in 0.01 M HCl), used to confirm enantiomeric purity .
  • UV Absorbance : E¹%₁cm = 405–435 at 270 nm, essential for spectrophotometric quantification .
    • Relevance : These parameters guide storage conditions (e.g., protection from moisture) and validate analytical protocols .

Q. How is the purity of this compound assessed in pharmacopeial standards?

  • Methodological Answer :

  • HPLC Analysis : A reversed-phase C18 column with UV detection at 270 nm quantifies cefpirome against a reference standard. Mobile phases often include ammonium dihydrogen phosphate and acetonitrile .
  • Impurity Limits : Heavy metals ≤20 ppm, water content ≤2.5%, and sterility testing for sterile preparations .
    • Data Interpretation : Peak area ratios (sample vs. standard) ensure compliance with purity thresholds (>98%) .

Q. What experimental approaches are used to study this compound-protein binding interactions?

  • Methodological Answer : Fluorescence quenching, synchronous fluorescence, and resonance light scattering (RLS) are employed to analyze binding with bovine serum albumin (BSA):

  • Fluorescence Quenching : Measures Stern-Volmer constants (Ksv) to determine binding affinity and mechanism (static vs. dynamic) .
  • Synchronous Fluorescence : Identifies conformational changes in BSA (e.g., tyrosine vs. tryptophan residue interactions) .
    • Temperature Control : Experiments at 25°C and 37°C assess thermodynamic parameters (ΔH, ΔS) to infer binding forces (e.g., hydrophobic vs. electrostatic) .

Advanced Research Questions

Q. How do impurities in this compound bulk samples affect pharmacological quality, and what advanced analytical strategies address this?

  • Methodological Answer :

  • 2D LC-MS/MS : A Kromasil C18 column (first dimension) and Shim-pack GISS C18 (second dimension) separate isomers and degradation products. MSⁿ fragmentation identifies structural modifications (e.g., oxime group isomerization) .
  • ICH Compliance : Impurities >0.1% require characterization to optimize synthesis and storage conditions (e.g., avoiding acidic hydrolysis) .
    • Case Study : Eight previously unknown impurities were characterized in bulk samples, revealing degradation pathways linked to storage temperature and pH .

Q. How can contradictory toxicity data for this compound across species be reconciled in safety assessments?

  • Methodological Answer :

  • Species-Specific LD₅₀ : Mice show higher IV LD₅₀ (3,850 mg/kg) than rats (1,900 mg/kg), attributed to metabolic differences (e.g., renal excretion rates) .
  • Subchronic Toxicity : In monkeys, TDLO for renal effects (45,000 mg/kg/90 days) highlights the need for dose scaling models (e.g., body surface area) .
    • Experimental Design : Route-specific studies (IV vs. subcutaneous) and histopathological analyses clarify organ-specific risks (e.g., renal tubule necrosis) .

Q. What factors influence the optimization of this compound crystallization processes?

  • Methodological Answer :

  • Solvent Selection : Ethanol-water mixtures reduce impurity inclusion vs. acetonitrile-based systems .
  • Temperature Control : Cooling crystallization at 0–5°C improves crystal uniformity and yield .
  • Stirring Rates : Aggressive agitation (≥300 rpm) prevents dendritic growth but risks crystal fracture .
    • Quality Metrics : Crystal size distribution (10–50 μm) and residual solvent levels (<500 ppm) are critical for bioavailability .

Q. How do degradation products of this compound differ from synthetic impurities, and how are they characterized?

  • Methodological Answer :

  • Degradation vs. Synthesis : Degradation products (e.g., β-lactam ring hydrolysis) form under stress conditions (heat, humidity), while synthetic impurities arise from incomplete reactions (e.g., unreacted intermediates) .
  • Accelerated Stability Studies : Forced degradation at 40°C/75% RH for 30 days identifies labile functional groups (e.g., oxime moiety) .
    • Analytical Workflow : LC-MS/MS with ion trap/TOF detectors maps degradation pathways (e.g., N-O bond cleavage) and quantifies product ratios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.